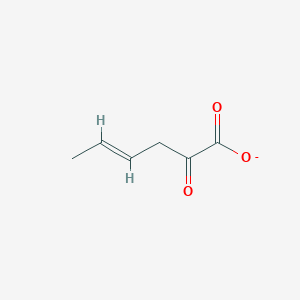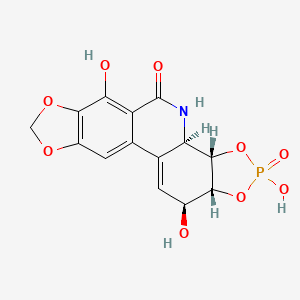
Hexacosanedioic acid
説明
Hexacosanedioic acid is an alpha,omega-dicarboxylic acid that is hexacosane in which the methyl groups have been oxidised to the corresponding carboxylic acids. It is a conjugate acid of a hexacosanedioate(2-). It derives from a hydride of a hexacosane.
科学的研究の応用
Biopolymer Production
Hexacosanedioic acid, derived from plant oils like erucic acid, is used in synthesizing biopolymers. Researchers Vilela, Silvestre, and Meier (2012) demonstrated the use of 1,26-hexacosanedioic acid in producing polyesters with high crystallinity and melting temperatures, offering an alternative to fossil resource-based materials (Vilela, Silvestre, & Meier, 2012).
Polymer Research
Stempfle, Ortmann, and Mecking (2013) explored the polymerization of 1,26-hexacosanedioate, highlighting its potential in creating polyesters with varying melting points. This research contributes to understanding how aliphatic polyesters can mimic polyethylene's thermal properties (Stempfle, Ortmann, & Mecking, 2013).
Biomedical Applications
In the field of biomedicine, Calzoni et al. (2021) investigated the immobilization of β-d-N-acetyl-hexosaminidase enzyme on polylactic acid (PLA) films, highlighting the enzyme's stability and potential in treating Tay-Sachs and Sandhoff diseases (Calzoni et al., 2021).
Environmental Remediation
Hexavalent chromium reduction in vadose zones is another application area. Oliver, Brockman, Bowman, and Kieft (2003) demonstrated that microbial communities can reduce soluble Cr(VI) to insoluble Cr(III), suggesting that nutrient amendment could enhance this process (Oliver, Brockman, Bowman, & Kieft, 2003).
Flotation Separation Technology
Yu et al. (2020) introduced decanedioic hydroxamic acid as a novel collector for flotation separation of minerals, demonstrating better selectivity compared to conventional collectors. This has implications for mineral processing and mining industries (Yu et al., 2020).
Phytochemical Analysis
In phytochemistry, David, Meira, David, and Guedes (2004) isolated various compounds, including hexacosyl ferulates, from Maprounea guianensis, contributing to our understanding of plant biochemistry and potential medicinal applications (David, Meira, David, & Guedes, 2004).
生化学分析
Biochemical Properties
Hexacosanedioic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It is involved in the ω-oxidation pathway, where it is generated during the oxidation of long-chain fatty acids . This compound interacts with enzymes such as cytochrome P450, which preferentially oxidizes fatty acids with terminal double or triple bonds . Additionally, this compound is a substrate for acyl-CoA synthetase, which activates it for further metabolic processes .
Cellular Effects
This compound influences various cellular processes, including mitochondrial respiration and reactive oxygen species (ROS) production. It has been shown to stimulate mitochondrial respiration and decrease ROS production in isolated rat liver mitochondria . Furthermore, this compound impacts blood pressure regulation and vascular function, as higher circulating levels are associated with elevated blood pressure and impaired vascular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. It is activated by ATP-Mg2+ and CoA, forming hexadecanedioyl-CoA, which is then transported into the inner mitochondrial compartment as hexadecanedioylcarnitine . This activation and transport are crucial for its role in β-oxidation and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stability and degradation can impact long-term cellular function. For instance, treatment with this compound in animal models has led to increased adiposity index and altered cellular energy homeostasis over time . Additionally, its stability in plasma and tissues is crucial for its sustained effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased blood pressure and vascular dysfunction . Toxic or adverse effects at high doses include muscle wasting and impaired β-oxidation . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the ω-oxidation and β-oxidation pathways. It interacts with enzymes such as cytochrome P450 and acyl-CoA synthetase, which facilitate its oxidation and activation . These interactions are essential for its role in energy production and metabolic regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is transported into the inner mitochondrial compartment as hexadecanedioylcarnitine . This transport is crucial for its localization and accumulation in mitochondria, where it participates in energy production.
Subcellular Localization
This compound is localized in the mitochondrial and microsomal fractions of cells . Its activation and transport into the inner mitochondrial compartment are essential for its function in β-oxidation. The subcellular distribution of this compound is similar to that of palmitic acid, indicating that they may compete for the same enzymes .
特性
IUPAC Name |
hexacosanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-24H2,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWZFUFNJNGKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429507 | |
| Record name | Hexacosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3365-67-1 | |
| Record name | Hexacosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Hexacosanedioic acid in the pharmaceutical and cosmetic industries?
A1: this compound shows promise in the development of formulations targeting skin hyperpigmentation. Research suggests that a compound derived from the calcium tree (Prunus humilis) exhibits skin-lightening properties and may prevent melanin overproduction []. While the exact mechanism of action remains unclear, this compound, or a pharmaceutically acceptable salt thereof, is proposed as a key component in pharmaceutical, health-functional food, and cosmetic compositions aimed at treating or preventing hyperpigmentation disorders [].
Q2: How is this compound synthesized from renewable sources?
A2: this compound can be synthesized from erucic acid, a fatty acid found in rapeseed oil, through a two-step process [, ]. Firstly, erucic acid undergoes self-metathesis using ruthenium-based catalysts. This reaction forms a diunsaturated dicarboxylic acid. Secondly, the double bonds in the diunsaturated dicarboxylic acid are hydrogenated, yielding this compound. This synthesis pathway highlights the potential of utilizing renewable resources like vegetable oils for producing valuable chemical building blocks.
Q3: What are the characteristics of polymers derived from this compound?
A3: this compound serves as a valuable monomer for synthesizing various polyesters with distinct properties [, ]. When polymerized with long-chain alkanediols like hexacosane-1,26-diol, it yields polyesters exhibiting high crystallinity and thermal stability, mirroring properties observed in polyethylene []. Alternatively, polymerizing this compound with shorter-chain alkanediols, such as dodecane-1,12-diol or butane-1,4-diol, results in polyesters with varying melting, crystallization, and degradation temperatures, showcasing the tunability of these materials based on the choice of co-monomers [, ]. These findings emphasize the potential of this compound-based polymers as sustainable alternatives to conventional petroleum-derived plastics.
Q4: Has this compound been identified in natural sources, and if so, what is its potential biological activity?
A4: this compound has been identified in the fruit extract of Withania somnifera, a plant recognized for its medicinal properties []. Researchers successfully isolated and purified this compound from the hexane extract of Withania somnifera fruit using High-Performance Liquid Chromatography (HPLC) []. Furthermore, in vitro studies using Incucytes imaging analysis revealed that the purified this compound exhibited cytotoxic effects against the SKBR3 breast cancer cell line []. This discovery suggests that this compound, found naturally in Withania somnifera fruit, holds potential as a candidate for developing novel chemotherapeutic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


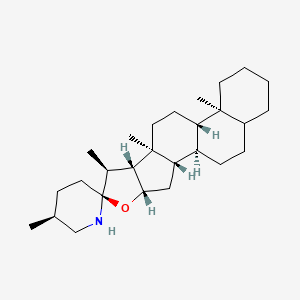
![N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B1242866.png)
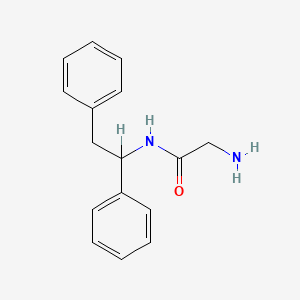
![(1R,2S,4S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol](/img/structure/B1242868.png)
![1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester](/img/structure/B1242869.png)
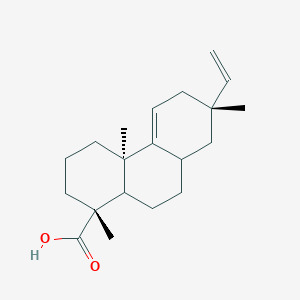


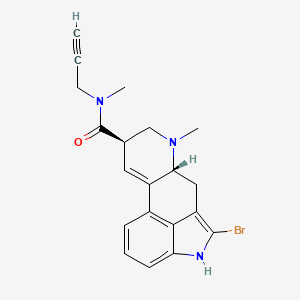
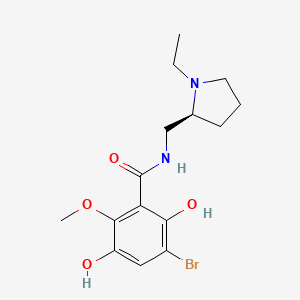

![5-(4-Chlorophenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1242881.png)
